N-(4-butoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
N-(4-butoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that combines a butoxyphenyl group with a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps. One common method is the nucleophilic substitution reaction, where a butoxyphenyl group is introduced to a precursor molecule. The reaction conditions often include the use of strong bases like sodium hydroxide and solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and solvents like ethanol, methanol, and DMSO. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-butoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby inhibiting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine: This compound has a similar butoxyphenyl group but differs in its thiazolamine structure.
4-n-Butoxyphenyl isocyanate: This compound shares the butoxyphenyl group but has an isocyanate functional group instead of the tetrahydropyrimidine ring.
Uniqueness
N-(4-butoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its combination of a butoxyphenyl group with a tetrahydropyrimidine ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C15H19N3O5S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C15H19N3O5S/c1-3-4-9-23-12-7-5-11(6-8-12)18-24(21,22)13-10(2)16-15(20)17-14(13)19/h5-8,18H,3-4,9H2,1-2H3,(H2,16,17,19,20) |
InChI Key |
OIMVHABRTVBUIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(NC(=O)NC2=O)C |
Origin of Product |
United States |
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